N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine
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Overview
Description
N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine is a tertiary amine characterized by the presence of a benzyl group, an ethyl group, and a 2-methylprop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine typically involves the alkylation of N-benzyl-2-methylprop-2-en-1-amine with ethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-2-methylprop-2-en-1-amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-methylprop-2-en-1-amine: Lacks the ethyl group, making it less sterically hindered.
N-Ethyl-2-methylprop-2-en-1-amine: Lacks the benzyl group, resulting in different chemical properties.
N-Benzyl-N-methyl-2-methylprop-2-en-1-amine: Contains a methyl group instead of an ethyl group, affecting its reactivity.
Uniqueness
N-Benzyl-N-ethyl-2-methylprop-2-en-1-amine is unique due to the presence of both benzyl and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
40596-39-2 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-4-14(10-12(2)3)11-13-8-6-5-7-9-13/h5-9H,2,4,10-11H2,1,3H3 |
InChI Key |
XKGPLZSQXBNYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(=C)C |
Origin of Product |
United States |
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